(2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring. The presence of a chloro and methyl group on the phenyl ring, along with an imino and carboxamide group, contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide typically involves a multi-step process:
Formation of the Chromene Core: This step often involves the cyclization of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate reagent to form the chromene structure.
Introduction of the Imino Group: The imino group can be introduced through a condensation reaction between the chromene derivative and an amine, such as 4-chloro-3-methylaniline.
Formation of the Carboxamide Group: The final step involves the reaction of the imino-chromene intermediate with a carboxylic acid derivative, such as phenyl isocyanate, under suitable conditions to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the imino group to an amine or the carboxamide group to an amide.
Substitution: The chloro group on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or amide derivatives.
Scientific Research Applications
(2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which (2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[(4-chlorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide
- (2Z)-2-[(4-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide
- (2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide
Uniqueness
(2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide is unique due to the specific combination of functional groups and their positions on the chromene core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
2-(4-chloro-3-methylphenyl)imino-N-phenylchromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O2/c1-15-13-18(11-12-20(15)24)26-23-19(14-16-7-5-6-10-21(16)28-23)22(27)25-17-8-3-2-4-9-17/h2-14H,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGADAMMMANDFRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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